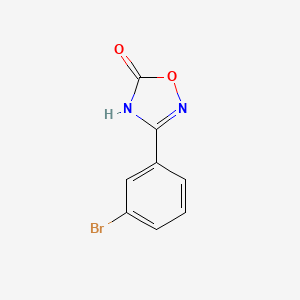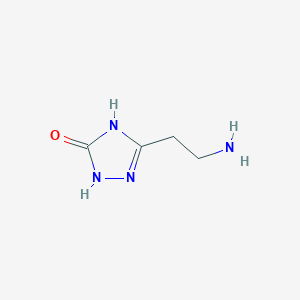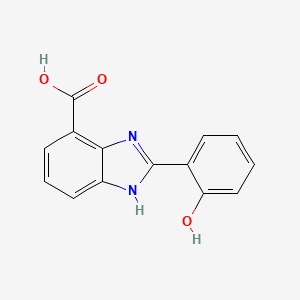![molecular formula C16H17FN2O4S B1451010 4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid CAS No. 1207326-95-1](/img/structure/B1451010.png)
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid
Overview
Description
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a dimethylsulfamoyl and 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-fluoroaniline with dimethylsulfamoyl chloride to form the dimethylsulfamoyl derivative. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Dimethylsulfamoyl)(phenyl)amino]methyl}benzoic acid
- 4-{[(Dimethylsulfamoyl)(3-fluorophenyl)amino]methyl}benzoic acid
- 4-{[(Dimethylsulfamoyl)(4-fluorophenyl)amino]methyl}benzoic acid
Uniqueness
4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
4-[[N-(dimethylsulfamoyl)-2-fluoroanilino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-18(2)24(22,23)19(15-6-4-3-5-14(15)17)11-12-7-9-13(10-8-12)16(20)21/h3-10H,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMAUISNYFULSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450930.png)


![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)



![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)
![(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid](/img/structure/B1450940.png)
![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)
![3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1450944.png)
![(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1450947.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1450948.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)
